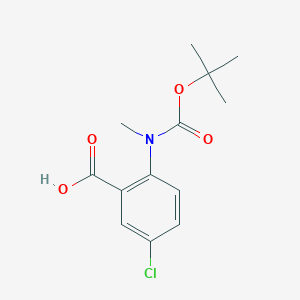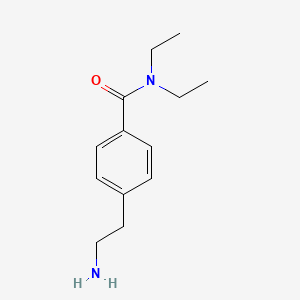
N'-Hydroxy-6-((3-(3-methylisoxazol-5-yl)propyl)thio)pyridazine-3-carboximidamide
Overview
Description
N’-Hydroxy-6-((3-(3-methylisoxazol-5-yl)propyl)thio)pyridazine-3-carboximidamide is a complex organic compound that features a pyridazine ring substituted with a hydroxy group, a thioether linkage, and an isoxazole moiety
Mechanism of Action
Target of action
The substitution of various groups on the isoxazole ring imparts different activity .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Isoxazole derivatives have been found to have a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Biochemical Analysis
Biochemical Properties
N’-Hydroxy-6-((3-(3-methylisoxazol-5-yl)propyl)thio)pyridazine-3-carboximidamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. For instance, it interacts with enzymes involved in oxidative stress pathways, potentially acting as an antioxidant . Additionally, N’-Hydroxy-6-((3-(3-methylisoxazol-5-yl)propyl)thio)pyridazine-3-carboximidamide can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and activity .
Cellular Effects
N’-Hydroxy-6-((3-(3-methylisoxazol-5-yl)propyl)thio)pyridazine-3-carboximidamide affects various cell types and cellular processes. It has been observed to modulate cell signaling pathways, particularly those involved in inflammation and apoptosis . This compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . In cancer cells, N’-Hydroxy-6-((3-(3-methylisoxazol-5-yl)propyl)thio)pyridazine-3-carboximidamide has demonstrated potential anti-proliferative effects by inducing cell cycle arrest and promoting apoptosis .
Molecular Mechanism
The molecular mechanism of N’-Hydroxy-6-((3-(3-methylisoxazol-5-yl)propyl)thio)pyridazine-3-carboximidamide involves its interaction with specific biomolecules at the molecular level. This compound binds to the active sites of enzymes, inhibiting their catalytic activity . It can also interact with DNA and RNA, affecting transcription and translation processes . The presence of the hydroxy and thioether groups allows for the formation of covalent bonds with target molecules, enhancing its inhibitory effects . Additionally, N’-Hydroxy-6-((3-(3-methylisoxazol-5-yl)propyl)thio)pyridazine-3-carboximidamide can modulate the activity of signaling proteins, leading to downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-Hydroxy-6-((3-(3-methylisoxazol-5-yl)propyl)thio)pyridazine-3-carboximidamide have been studied over time to assess its stability and long-term impact on cellular function. This compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term exposure to N’-Hydroxy-6-((3-(3-methylisoxazol-5-yl)propyl)thio)pyridazine-3-carboximidamide in cell cultures has resulted in sustained changes in gene expression and cellular metabolism . These temporal effects highlight the potential of this compound for prolonged biochemical applications.
Dosage Effects in Animal Models
The effects of N’-Hydroxy-6-((3-(3-methylisoxazol-5-yl)propyl)thio)pyridazine-3-carboximidamide vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, toxic effects have been observed, including liver and kidney damage . These findings suggest a threshold effect, where the compound’s therapeutic benefits are outweighed by its toxicity at elevated concentrations .
Metabolic Pathways
N’-Hydroxy-6-((3-(3-methylisoxazol-5-yl)propyl)thio)pyridazine-3-carboximidamide is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels . The involvement of N’-Hydroxy-6-((3-(3-methylisoxazol-5-yl)propyl)thio)pyridazine-3-carboximidamide in these pathways underscores its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of N’-Hydroxy-6-((3-(3-methylisoxazol-5-yl)propyl)thio)pyridazine-3-carboximidamide within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . The distribution of N’-Hydroxy-6-((3-(3-methylisoxazol-5-yl)propyl)thio)pyridazine-3-carboximidamide within tissues is influenced by its affinity for binding proteins, which can facilitate its localization and retention .
Subcellular Localization
N’-Hydroxy-6-((3-(3-methylisoxazol-5-yl)propyl)thio)pyridazine-3-carboximidamide exhibits specific subcellular localization, which affects its activity and function . This compound can be targeted to the endoplasmic reticulum, mitochondria, and other organelles through post-translational modifications and targeting signals . The subcellular localization of N’-Hydroxy-6-((3-(3-methylisoxazol-5-yl)propyl)thio)pyridazine-3-carboximidamide is crucial for its interaction with specific biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-6-((3-(3-methylisoxazol-5-yl)propyl)thio)pyridazine-3-carboximidamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Isoxazole Moiety: The isoxazole ring can be synthesized via a cycloaddition reaction involving nitrile oxides and alkenes.
Thioether Formation: The isoxazole derivative is then reacted with a suitable thiol to form the thioether linkage.
Pyridazine Ring Construction: The final step involves the formation of the pyridazine ring, which can be achieved through a condensation reaction involving hydrazine derivatives and diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-6-((3-(3-methylisoxazol-5-yl)propyl)thio)pyridazine-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in the isoxazole ring can be reduced to an amine.
Substitution: The thioether linkage can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitro group may produce an amine.
Scientific Research Applications
N’-Hydroxy-6-((3-(3-methylisoxazol-5-yl)propyl)thio)pyridazine-3-carboximidamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N’-Hydroxy-6-((3-(3-methylisoxazol-5-yl)propyl)thio)pyridazine-3-carboxamide
- N’-Hydroxy-6-((3-(3-methylisoxazol-5-yl)propyl)thio)pyridazine-3-carboxylate
Uniqueness
N’-Hydroxy-6-((3-(3-methylisoxazol-5-yl)propyl)thio)pyridazine-3-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxy group, thioether linkage, and isoxazole moiety in a single molecule allows for versatile interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-hydroxy-6-[3-(3-methyl-1,2-oxazol-5-yl)propylsulfanyl]pyridazine-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c1-8-7-9(19-17-8)3-2-6-20-11-5-4-10(14-15-11)12(13)16-18/h4-5,7,18H,2-3,6H2,1H3,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPZOQCMNRJRDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCSC2=NN=C(C=C2)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)CCCSC2=NN=C(C=C2)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


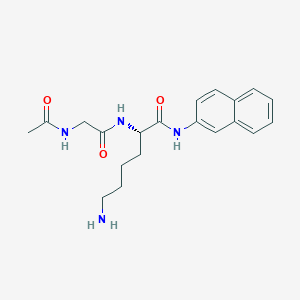

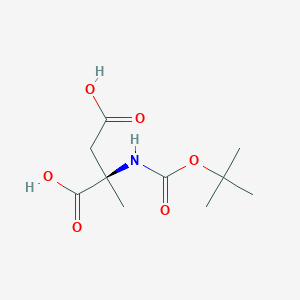



![2-(3',4'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1436645.png)


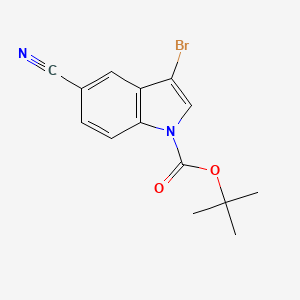

![(2Z)-2-amino-3-[(E)-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino]but-2-enedinitrile](/img/structure/B1436651.png)
